Absolute Oral Bioavailability: MMF Delivers Superior MPA Exposure Compared to EC-MPS
Mycophenolate mofetil (MMF) demonstrates a mean absolute oral bioavailability of 94% for its active moiety, mycophenolic acid (MPA), relative to intravenous administration [1]. In contrast, the absolute bioavailability of MPA from the enteric-coated mycophenolate sodium (EC-MPS) formulation is approximately 72% [2]. This 22% absolute difference in bioavailability means that a given oral dose of MMF delivers a higher and more consistent MPA exposure than an equimolar dose of EC-MPS, a critical consideration for achieving therapeutic drug levels without excessive dosing.
| Evidence Dimension | Absolute Oral Bioavailability of Mycophenolic Acid (MPA) |
|---|---|
| Target Compound Data | 94% (mean absolute bioavailability of oral MMF relative to intravenous MMF) |
| Comparator Or Baseline | Enteric-coated Mycophenolate Sodium (EC-MPS): 72% absolute bioavailability |
| Quantified Difference | Absolute difference of 22 percentage points (MMF: 94% vs. EC-MPS: 72%) |
| Conditions | Healthy volunteers and solid organ transplant recipients; AUC-based measurement |
Why This Matters
Higher absolute bioavailability ensures more predictable and efficient MPA exposure per unit dose, reducing the risk of subtherapeutic levels and potential rejection in transplant recipients.
- [1] Mycophenolate Mofetil (Meitheal Pharmaceuticals Inc.): FDA Package Insert, Page 7. View Source
- [2] Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients. Read by QxMD. View Source
